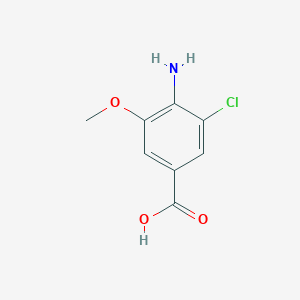

4-Amino-3-chloro-5-methoxybenzoic acid

CAS No.:

Cat. No.: VC13989572

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClNO3 |

|---|---|

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | 4-amino-3-chloro-5-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H8ClNO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12) |

| Standard InChI Key | MDIOOMYYSWKVTE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC(=C1)C(=O)O)Cl)N |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure features a benzoic acid backbone with substituents at specific positions:

-

Amino group (–NH₂) at position 4

-

Chloro group (–Cl) at position 3

-

Methoxy group (–OCH₃) at position 5

This configuration is critical for its chemical behavior, as the electron-donating methoxy and amino groups influence the ring’s electronic density, while the chloro group introduces steric and electronic effects .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₃ | |

| Molecular Weight | 201.61 g/mol | |

| IUPAC Name | 4-amino-3-chloro-5-methoxybenzoic acid | |

| Canonical SMILES | COC1=C(C(=CC(=C1)C(=O)O)Cl)N |

The polar surface area of 73 Ų and hydrogen bond donor/acceptor counts (2 and 4, respectively) suggest moderate solubility in polar solvents, though experimental data on melting point and solubility remain limited in publicly available literature .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 4-amino-3-chloro-5-methoxybenzoic acid typically begins with para-aminosalicylic acid or related precursors. A representative method involves:

-

Methoxylation: Reaction with methyl sulfate in acetone under basic conditions to introduce the methoxy group.

-

Chlorination: Treatment with chlorine donors (e.g., Cl₂ or SO₂Cl₂) in dimethylformamide (DMF) at elevated temperatures.

-

Purification: Acidification and recrystallization to isolate the final product.

Comparative Analysis with Structural Analogs

While similar to 4-amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) , the positional isomerism significantly alters reactivity. For instance, the 3-chloro substituent in the target compound may hinder electrophilic substitution compared to the 5-chloro analog .

Chemical Reactivity and Functional Transformations

Key Reactions

The compound participates in reactions typical of benzoic acid derivatives:

-

Esterification: Formation of methyl or ethyl esters using alcohols and acid catalysts.

-

Amidation: Reaction with amines to produce bioactive amides, as seen in 5-HT₄ receptor ligands .

-

Electrophilic Substitution: The amino and methoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves.

Mechanistic Insights

The amino group enhances nucleophilicity, enabling interactions with biological targets such as enzymes or receptors. For example, derivatives of this compound have demonstrated partial agonist activity at 5-HT₄ receptors, with binding affinities in the nanomolar range .

Pharmacological and Industrial Applications

Agrochemical Uses

The compound’s halogenated structure makes it a candidate for herbicide and pesticide development, leveraging its ability to disrupt plant or microbial metabolic pathways .

Table 2: Comparative Bioactivity of Benzoic Acid Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume